Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate
Description
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex sulfonated pyrrolidine derivative featuring dual disulfide and sulfonate functionalities. This compound is structurally characterized by:
- A pyrrolidinone core (2,5-dioxopyrrolidine) with sulfonate groups at position 3.
- A disulfide bridge (-S-S-) linking two propionyloxy moieties.
- A reactive ester group derived from 2,5-dioxo-3-sulfonatopyrrolidin-1-yl, enabling conjugation or crosslinking applications.
Its disodium salt form enhances aqueous solubility, making it suitable for biochemical and pharmaceutical applications, such as protein modification or polymer synthesis. The disulfide bond provides redox-sensitive behavior, allowing controlled release under reducing conditions .
Properties
IUPAC Name |
disodium;1-[3-[[3-[methyl-(2-sulfonatoacetyl)amino]oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O13S4.2Na/c1-14(10(17)7-31(21,22)23)27-11(18)2-4-29-30-5-3-12(19)28-15-9(16)6-8(13(15)20)32(24,25)26;;/h8H,2-7H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKLPYHXPWFCL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CS(=O)(=O)[O-])OC(=O)CCSSCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2Na2O13S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate involves multiple stepsThe reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions including:
Oxidation: The disulfide groups can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide groups results in sulfonic acids, while reduction leads to the formation of thiols .
Scientific Research Applications
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein-protein interactions due to its ability to form disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The disulfide bonds can interact with thiol groups in proteins, leading to the formation of stable protein complexes. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to three structurally related sulfonated pyrrolidine derivatives:
Key Differences and Implications
Disulfide vs. Benzoyloxy Linkages :
- The target compound’s disulfide bridge enables redox-responsive behavior, unlike the benzoyloxy group in CAS 92921-25-0, which is hydrolysis-stable but lacks redox sensitivity .
Sulfonate Groups: The dual sulfonate groups in the target compound enhance water solubility (>100 mg/mL in aqueous buffers) compared to non-sulfonated analogs like C₁₀H₁₃NO₆S₂, which require organic solvents for dissolution .
Reactivity: The 2,5-dioxopyrrolidine-3-sulfonate moiety in the target compound reacts selectively with primary amines (e.g., lysine residues), whereas C₇H₉NO₄ () lacks sulfonate groups and reacts primarily with thiols .
Thermal Stability: Sulfonated derivatives (e.g., the target compound and CAS 92921-25-0) exhibit higher thermal stability (decomposition >200°C) compared to carboxylic acid analogs (e.g., C₁₀H₁₃NO₆S₂, decomposition at ~150°C) due to ionic interactions .
Research Findings
- Synthesis : The target compound’s synthesis likely follows methods similar to those in and , involving DMSO as a solvent and FT-IR for structural validation .
- Safety: Sulfonated pyrrolidine derivatives generally exhibit low acute toxicity but may cause skin/eye irritation (similar to ’s warnings for C₇H₉NO₄) .
Biological Activity
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate), a complex organic compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of sulfonate groups and pyrrolidine rings is notable as they are often associated with enhanced solubility and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine and oxadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi from the Candida species .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | Candida albicans | 1.0 µg/mL |
| Compound C | Escherichia coli | 0.25 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies have shown that certain derivatives of pyrrolidine can induce cell death in cancer cell lines while sparing normal cells. For example, a study assessing the cytotoxic effects on L929 cells found that some compounds significantly increased cell viability at lower concentrations while exhibiting toxicity at higher doses .
Table 2: Cytotoxic Effects on L929 Cells
| Dose (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
Mechanistic Insights
The mechanism of action for disodium salts and similar compounds often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, the presence of dithiobis groups in related compounds has been linked to enhanced membrane permeability, leading to increased susceptibility of bacterial cells to antimicrobial agents .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against a panel of resistant bacterial strains. The results indicated that compounds with disulfide linkages exhibited superior activity compared to their non-disulfide counterparts, suggesting a potential pathway for drug development targeting resistant pathogens .
- Cytotoxicity in Cancer Models : Another research effort focused on the cytotoxic effects of similar compounds on various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
